1,4-dioxane-2-carboxylic Acid

Overview

Description

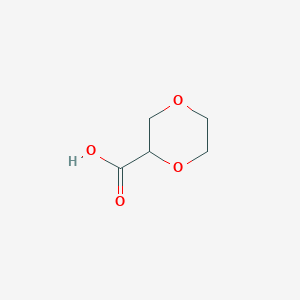

1,4-dioxane-2-carboxylic acid is a chemical compound that is part of a broader class of organic compounds known as dioxanes. The structure of this compound includes a 1,4-dioxane ring, which is a six-membered heterocyclic ring composed of four carbon atoms and two oxygen atoms, with a carboxylic acid functional group attached to the second carbon of the ring. This compound is of interest in various chemical synthesis processes and has potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of compounds related to this compound involves various chemical reactions and catalysts. For instance, 1,4-benzodioxane-2-carboxylic acid can be synthesized by treating the acid with thionyl chloride, followed by reaction with p-aminobenzoic acid in dioxane in the presence of pyridine to produce amido acids, which can then be converted into acid chlorides and reacted with various amines to obtain new diamides . Additionally, a novel method for synthesizing 1,3-dioxin-4-ones with a carboxyl group at the 5-position, which are related to the dioxane structure, has been described. This involves the reaction of formyl Meldrum's acid with an alcohol, followed by treatment with ketones to yield the desired dioxinone-5-carboxylates .

Molecular Structure Analysis

The molecular structure of this compound derivatives can be complex, with various substituents influencing the overall conformation and reactivity of the molecule. For example, the conformational equilibria of 2-carboxy-1,4-butanedioic acid, a structurally related compound, and its anions were studied using NMR couplings in dimethyl sulfoxide (DMSO), revealing intramolecular hydrogen bonding in certain ionization states . The stereochemistry of intermediates in the synthesis of related hydroxy-α-amino acids was confirmed by X-ray structure determination .

Chemical Reactions Analysis

This compound and its derivatives can participate in various chemical reactions. For instance, 2-(Sulfooxy)propane-1,2,3-tricarboxylic acid, a related compound, has been used as a catalyst for the formylation of alcohols and amines with ethyl formate under neat conditions . Moreover, the coupling of aldehydes and activated double bonds catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) can lead to the synthesis of compounds like mikanecic acid, which is structurally related to this compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-dioxane and its mixtures with carboxylic acids have been studied, providing insights into the intermolecular interactions and behavior of these compounds. For example, the refractive index, molar refraction deviation, and excess molar volume of binary mixtures of 1,4-dioxane with various carboxylic acids have been measured, indicating strong intermolecular interactions between unlike molecules . Additionally, a series of 1,3-dioxane-2-carboxylic acid derivatives have been prepared, with one derivative showing potent hypoglycemic and lipid-lowering activity along with high oral bioavailability in animal models, suggesting potential therapeutic applications .

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that similar compounds can have effects on the respiratory tract, liver, and kidney .

Mode of Action

It’s known that similar compounds, such as 1,4-dioxane, are metabolized via cytochrome p450-catalysed hydrolysis and then oxidation, to produce 2-hydroxyethoxyacetic acid (heaa), which is considered to be a detoxification product .

Biochemical Pathways

Related compounds like 1,4-dioxane are known to be hydroxylated at an ether-bond-associated carbon atom by monooxygenases, resulting in spontaneous oxidation and ring cleavage to form 2-hydroxyethoxyacetate .

Pharmacokinetics

It’s known that similar compounds like 1,4-dioxane are rapidly and almost completely absorbed after inhalation and oral exposure .

Result of Action

Similar compounds like 1,4-dioxane have been shown to cause respiratory tract and eye irritation, and are considered possible human carcinogens .

Action Environment

The action of 1,4-dioxane-2-carboxylic Acid can be influenced by environmental factors. For example, similar compounds like 1,4-dioxane can combine with atmospheric oxygen upon prolonged exposure to air to form potentially explosive peroxides . Storage conditions can also influence the stability of these compounds .

Biochemical Analysis

Biochemical Properties

1,4-Dioxane-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with monooxygenases, which hydroxylate the compound at an ether-bond-associated carbon atom. This reaction leads to the formation of intermediates such as 2-hydroxyethoxyacetate . Additionally, this compound can form complexes with halogens and halogen acids, moderating their reactivity during biochemical reactions .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with enzymes like monooxygenases can lead to the production of reactive intermediates, which may impact cellular functions. Furthermore, its ability to form complexes with halogens can alter cellular redox states and affect metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound is hydroxylated by monooxygenases, leading to the formation of reactive intermediates. These intermediates can further react with other biomolecules, resulting in enzyme inhibition or activation. Additionally, the compound’s interaction with halogens can lead to changes in gene expression and cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and pH. Long-term exposure to this compound has been shown to affect cellular functions, including alterations in metabolic pathways and enzyme activities . Studies have also indicated that the compound can degrade into various intermediates, which may have different biochemical effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular functions. At higher doses, it can lead to toxic effects, including enzyme inhibition and disruption of metabolic pathways. Studies have shown that high doses of this compound can cause adverse effects such as oxidative stress and cellular damage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is hydroxylated by monooxygenases, leading to the formation of intermediates such as 2-hydroxyethoxyacetate. These intermediates can enter central metabolic pathways, including the glyoxylate cycle and the tricarboxylic acid cycle. The compound’s metabolism also involves interactions with enzymes like aldehyde dehydrogenases and alcohol oxidoreductases .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound’s low sorption potential allows it to be highly mobile in aqueous environments. It can be transported via advective flow into groundwater systems or taken up by plant root systems. Additionally, the compound’s interaction with transporters and binding proteins can influence its localization and accumulation within cells .

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical properties and interactions with biomolecules. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. Its localization within organelles such as mitochondria and the endoplasmic reticulum can affect its activity and function. Studies have shown that the compound’s interaction with enzymes and transporters can lead to its accumulation in specific subcellular regions .

properties

IUPAC Name |

1,4-dioxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c6-5(7)4-3-8-1-2-9-4/h4H,1-3H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGBAYGFELCUXBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50411768, DTXSID00901487 | |

| Record name | 1,4-dioxane-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50411768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_610 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00901487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89364-41-0 | |

| Record name | 1,4-dioxane-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50411768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dioxane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1309064.png)

![7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1309067.png)

![5-{(Z)-[3-(trifluoromethyl)phenyl]methylidene}-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B1309081.png)

![2-amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B1309083.png)

![3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B1309092.png)

![N-[(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-4-fluoroaniline](/img/structure/B1309108.png)